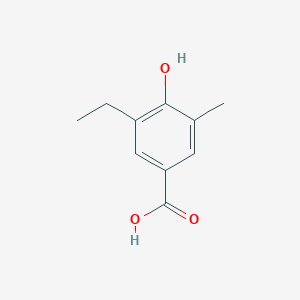
3-Ethyl-4-hydroxy-5-methyl-benzoic acid
Cat. No. B8472326
M. Wt: 180.20 g/mol
InChI Key: OVZIQWZTZMYTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08580824B2
Procedure details


To a solution of 3-ethyl-4-hydroxy-5-methyl-benzaldehyde (78.8 g, 0.48 mol) in DMSO (585 mL), a solution of NaH2PO4 dihydrate (17.3 g, 0.144 mol) in water (160 mL) is added over a period of 13 min. The mixture is stirred at rt an a solution of NaClO2 (65.17 g, 0.577 mol) in water (160 mL) is added while the mixture is cooled with an ice-bath. The mixture is stirred for 1 h before a second portion of NaClO2 (43.44 g, 0.480 mol) in water (100 mL) is added while the temperature is kept between 25 and 40° C. with an ice-bath. The yellow suspension is stirred at rt for 24 h before it is acidified with 32% aq. HCl to pH 2-3. The mixture is extracted with TBME (250 mL), the org. extract is washed with water, and the washings are extracted back with TBME. The solvent of the combined org. extracts is evaporated to give crude 3-ethyl-4-hydroxy-5-methyl-benzoic acid (80.3 g) as a yellow solid.

[Compound]
Name
NaH2PO4 dihydrate
Quantity
17.3 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[CH:6]=[O:7])[CH3:2].[O-:13]Cl=O.[Na+].Cl>CS(C)=O.O>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[C:6]([OH:13])=[O:7])[CH3:2] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
78.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=C(C=O)C=C(C1O)C
|
[Compound]
|
Name
|
NaH2PO4 dihydrate
|
|
Quantity
|
17.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
585 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The yellow suspension is stirred at rt for 24 h before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added while the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled with an ice-bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added while the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept between 25 and 40° C. with an ice-bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with TBME (250 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the washings are extracted back with TBME
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
extracts is evaporated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=C(C(=O)O)C=C(C1O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
